molecular formula C21H23N3O B5670642 4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B5670642
M. Wt: 333.4 g/mol
InChI Key: XCHZJXXJXZTARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific manner. In

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is not fully understood. However, it is believed to exert its therapeutic effects by targeting specific proteins or enzymes involved in cancer cell proliferation, inflammation, and pain sensation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the expression of pro-inflammatory cytokines, and reduce pain sensation in animal models. These effects are believed to be mediated by the compound's ability to interact with specific proteins or enzymes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine in lab experiments is its potency and specificity. This compound has been shown to have significant activity against cancer cells and inflammatory processes at relatively low concentrations. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions in research for 4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. One potential direction is to explore its activity against other types of cancer cells and inflammatory diseases. Another direction is to investigate its potential as a drug delivery system for targeted therapies. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential toxicity in vivo.

Synthesis Methods

The synthesis of 4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves several steps. The starting materials for the synthesis are benzyl chloride, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and piperidine. The benzyl chloride is reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base to form benzyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. This intermediate is then reacted with piperidine in the presence of a reducing agent to form this compound.

Scientific Research Applications

4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-3-7-17(8-4-1)15-18-11-13-24(14-12-18)16-20-22-21(23-25-20)19-9-5-2-6-10-19/h1-10,18H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHZJXXJXZTARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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